6-Chloro-5-methoxypyridine-2-sulfonamide
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Overview
Description
6-Chloro-5-methoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C6H7ClN2O3S It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 5th position, and a sulfonamide group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methoxypyridine-2-sulfonamide typically involves the chlorination of 5-methoxypyridine followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 6-chloro-5-formylpyridine-2-sulfonamide or 6-chloro-5-carboxypyridine-2-sulfonamide.
Reduction: Formation of 6-chloro-5-methoxypyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-methoxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The chlorine and methoxy groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methoxypyridine-3-boronic acid: Similar structure but with a boronic acid group instead of a sulfonamide group.
2-Chloro-5-methoxypyridine: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
5-Chloro-2-methoxypyridine-3-sulfonyl chloride: Contains a sulfonyl chloride group, which is more reactive than the sulfonamide group.
Uniqueness
6-Chloro-5-methoxypyridine-2-sulfonamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the sulfonamide group allows for specific interactions in biological systems, while the chlorine and methoxy groups enhance its chemical versatility.
Properties
Molecular Formula |
C6H7ClN2O3S |
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Molecular Weight |
222.65 g/mol |
IUPAC Name |
6-chloro-5-methoxypyridine-2-sulfonamide |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-4-2-3-5(9-6(4)7)13(8,10)11/h2-3H,1H3,(H2,8,10,11) |
InChI Key |
UWSGGIIQMHOEEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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